
potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 3 and 5, and an acetate group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate typically involves the condensation of 3,5-dimethylpyrrole with acetic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
Condensation Reaction: 3,5-dimethylpyrrole reacts with acetic acid in the presence of potassium hydroxide.
Reflux Conditions: The reaction mixture is heated under reflux to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrrole: A precursor in the synthesis of potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate.
2-Acetylpyrrole: A structurally similar compound with different substitution patterns.
Pyrrole-2-carboxylate: Another pyrrole derivative with a carboxylate group at position 2.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl and acetate groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H10KNO2 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
potassium;2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate |
InChI |
InChI=1S/C8H11NO2.K/c1-5-3-6(2)9-7(5)4-8(10)11;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
GCIATNAVAICFFX-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(N1)CC(=O)[O-])C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


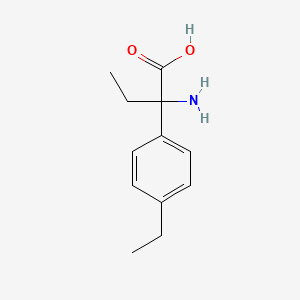
![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
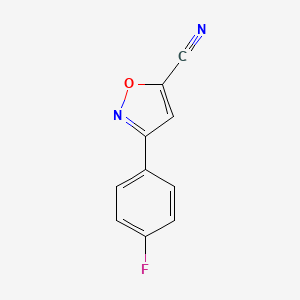
![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
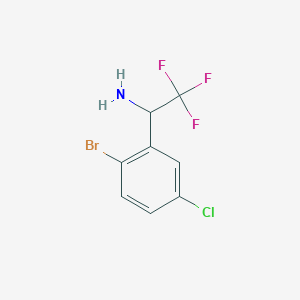
![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)
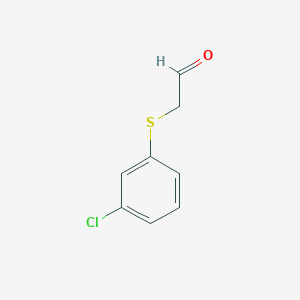


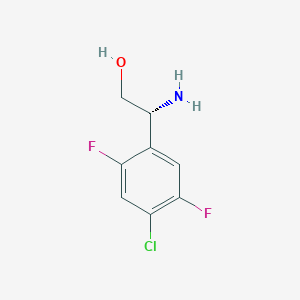
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)

